Avn 944 (also known as VX-944), CAS 297730-17-7, is an orally bioavailable, highly selective, non-nucleoside inhibitor of inosine monophosphate dehydrogenase (IMPDH). Unlike traditional nucleoside analogs, Avn 944 functions as an uncompetitive or noncompetitive inhibitor that directly binds the enzyme-substrate complex, effectively depleting intracellular guanosine triphosphate (GTP) pools without incorporating into nucleic acids [1]. With a remarkably high binding affinity (Ki = 6–10 nM for human IMPDH isoforms), it serves as a premium pharmacological tool and precursor for advanced hematological and antiviral research, offering superior baseline stability and predictable pharmacodynamics compared to older-generation IMPDH inhibitors [1].
Generic substitution of Avn 944 with older IMPDH inhibitors—such as the nucleoside analogs tiazofurin and ribavirin, or the uncompetitive inhibitor mycophenolic acid (MPA)—frequently fails in rigorous experimental and procurement contexts due to fundamental differences in metabolic processing. Nucleoside analogs require complex intracellular phosphorylation to become active dinucleotides, making them highly susceptible to resistance via downregulation of salvage pathway kinases and prone to off-target toxicities through unintended DNA/RNA incorporation [1]. Conversely, while MPA does not require activation, it exhibits significantly lower potency and often necessitates esterification (as mycophenolate mofetil) to achieve adequate bioavailability [1]. Avn 944 bypasses these metabolic bottlenecks entirely; its direct, activation-free binding mechanism ensures highly reproducible target engagement, making it a more reliable choice for assays requiring precise, dose-dependent GTP depletion without confounding nucleic acid interference[1].
Avn 944 demonstrates profound binding affinity for human IMPDH isoforms, achieving a Ki of 6–10 nM [1]. In direct contrast, the classic uncompetitive inhibitor mycophenolic acid (MPA) typically exhibits an EC50 in the 240 nM range, making Avn 944 substantially more potent at the enzymatic level . This quantitative advantage allows researchers to achieve complete enzyme saturation at nanomolar concentrations, drastically reducing the required compound input and minimizing the risk of solvent-induced artifacts in high-throughput screening environments.
| Evidence Dimension | IMPDH Binding Affinity (Ki / EC50) |
| Target Compound Data | Avn 944 (Ki = 6–10 nM) |
| Comparator Or Baseline | Mycophenolic Acid (EC50 ~ 240 nM) |
| Quantified Difference | >20-fold higher enzymatic potency |
| Conditions | In vitro human IMPDH1/IMPDH2 enzymatic assays |
Enables ultra-low dosing in biochemical assays, reducing procurement volumes and eliminating off-target interactions common at micromolar concentrations.
A critical differentiator for Avn 944 is its status as a non-nucleoside inhibitor that does not require intracellular metabolic activation [1]. The standard comparator, tiazofurin, must be phosphorylated and adenylated into the dinucleotide BAD to exert its inhibitory effect, a process that introduces high assay-to-assay variability and rapid resistance via kinase downregulation [1]. By binding directly to the IMPDH complex, Avn 944 provides immediate, predictable inhibition, ensuring that observed phenotypic changes are strictly tied to the administered dose rather than the cell line's metabolic competence.
| Evidence Dimension | Requirement for intracellular kinase activation |
| Target Compound Data | Direct binding (No activation required) |
| Comparator Or Baseline | Tiazofurin (Requires conversion to active dinucleotide BAD) |
| Quantified Difference | Absolute elimination of metabolic dependency |
| Conditions | Cellular proliferation and resistance-modeling assays |
Guarantees reproducible pharmacodynamics across diverse cell lines, preventing false negatives in cells with deficient purine salvage pathways.
In comparative antiviral efficacy models, such as those targeting Orthopoxviruses, Avn 944 exhibits an exceptionally wide therapeutic window. Quantitative profiling revealed that Avn 944 possesses a Selectivity Index (SI = CC50/IC50) of 666.7[1]. In the exact same assay conditions, the standard antiviral ribavirin achieved an SI of only 7.7, while MPA reached 10.6 [1]. This massive differential indicates that Avn 944 can suppress viral replication at concentrations hundreds of times lower than its cytotoxic threshold, providing an unparalleled margin of safety for complex cell-based assays.
| Evidence Dimension | Selectivity Index (SI = CC50 / IC50) |
| Target Compound Data | Avn 944 (SI = 666.7) |
| Comparator Or Baseline | Ribavirin (SI = 7.7) and MPA (SI = 10.6) |
| Quantified Difference | >60-fold to >80-fold higher selectivity index |
| Conditions | MPXV-infected cell models (IC50 vs CC50 via WST assay) |
Essential for procurement in antiviral drug discovery, as it allows researchers to definitively separate true viral inhibition from generalized host-cell cytotoxicity.
When evaluated against primary acute myeloid leukemia (AML) blast cells, Avn 944 demonstrates potent anti-proliferative activity with IC50 values ranging from 20 to 200 nM [1]. Head-to-head preclinical evaluations confirm that Avn 944 is 3 to 40 times more potent than MPA in these primary patient-derived models[1]. Furthermore, its efficacy is maintained regardless of FLT3 mutation status, making it a highly reliable benchmark compound for translational oncology research where generic IMPDH inhibitors fail to achieve complete cytostasis.
| Evidence Dimension | Cellular Viability Inhibition (IC50) |
| Target Compound Data | Avn 944 (IC50 = 20–200 nM) |
| Comparator Or Baseline | Mycophenolic Acid (3 to 40-fold higher IC50) |
| Quantified Difference | 3x to 40x greater anti-leukemic potency |
| Conditions | Primary AML patient-derived blast viability assays |
Justifies the selection of Avn 944 as the primary IMPDH inhibitor for hematological oncology research, ensuring robust data in hard-to-treat primary cell lines.
Because of its massive Selectivity Index (SI > 600) compared to ribavirin, Avn 944 is a highly effective reference standard for developing antiviral assays (e.g., against poxviruses or arenaviruses). It allows researchers to establish baseline viral suppression without the confounding cytotoxic effects that plague nucleoside analogs [2].
Given its 3- to 40-fold higher potency over mycophenolic acid in primary AML blasts, Avn 944 is the preferred IMPDH inhibitor for ex vivo hematological modeling. Its independence from FLT3 mutation status makes it a universal tool for investigating GTP depletion in aggressive, rapidly proliferating leukemias [3].
Because Avn 944 does not incorporate into DNA or RNA, it is highly suited for combination therapy research. Procurement of Avn 944 allows formulation scientists to test synergistic effects with standard chemotherapeutics (like daunorubicin) without the overlapping nucleic-acid toxicities inherent to drugs like tiazofurin[1].